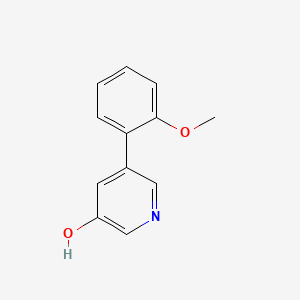

5-(2-Methoxyphenyl)pyridin-3-ol

Description

The exact mass of the compound 5-(2-Methoxyphenyl)pyridin-3-ol is 201.078978594 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Methoxyphenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXOTLRCDICHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682614 | |

| Record name | 5-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-94-1 | |

| Record name | 3-Pyridinol, 5-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol

Disclaimer: Direct experimental data for 5-(2-Methoxyphenyl)pyridin-3-ol is limited in publicly available scientific literature. The information presented in this guide is substantially based on established principles of organic chemistry and inferred from the known properties and synthesis of structurally analogous compounds.

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating both a pyridinol and a methoxyphenyl moiety. The pyridinol core is a common scaffold in pharmacologically active molecules, while the methoxyphenyl group can influence receptor binding and metabolic stability. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical properties of 5-(2-Methoxyphenyl)pyridin-3-ol can be predicted by examining its constituent functional groups and by analogy to similar molecules. The presence of a hydroxyl group on the pyridine ring suggests potential for hydrogen bonding and tautomerization. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic system.

Predicted Physicochemical Properties

| Property | Predicted Value | Structural Analogue for Comparison |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | - |

| Appearance | Likely a solid at room temperature | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones are solids[1][2] |

| Melting Point | Expected to be >150 °C | - |

| Boiling Point | >300 °C (with decomposition) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | General solubility of pyridinol derivatives |

| pKa | Phenolic proton expected to be weakly acidic (pKa ~8-10). Pyridine nitrogen is weakly basic. | Pyridin-3-ol has a pKa of ~8.7 for the hydroxyl group. |

Spectral Data Interpretation

While experimental spectra for 5-(2-Methoxyphenyl)pyridin-3-ol are not available, the expected spectral characteristics can be inferred:

-

¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The methoxy group would present as a singlet around δ 3.8-4.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-O stretching from the methoxy group and the phenolic hydroxyl group would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 201.22. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.

Experimental Protocols

The synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol can be logically achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[3][4][5]

Proposed Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

The proposed synthetic route involves the coupling of 5-bromo-pyridin-3-ol with 2-methoxyphenylboronic acid.

Reaction Scheme:

Detailed Protocol:

-

Reagents and Materials:

-

5-Bromo-pyridin-3-ol

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system: e.g., a mixture of 1,4-dioxane and water (4:1)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

-

-

Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-pyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add the solvent mixture (1,4-dioxane/water). d. To this mixture, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in the reaction solvent. e. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 5-(2-Methoxyphenyl)pyridin-3-ol.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 5-(2-Methoxyphenyl)pyridin-3-ol has not been reported, the pyridine and substituted phenyl moieties are present in numerous biologically active compounds.[6][7][8] Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

Substituted phenylpyridines have been investigated as modulators of various biological targets. For instance, some derivatives act as inhibitors of enzymes or as ligands for receptors in the central nervous system.[7] The methoxy substitution on the phenyl ring can be critical for activity, potentially influencing binding affinity and metabolic pathways.

Given the structural motifs, 5-(2-Methoxyphenyl)pyridin-3-ol could be a candidate for screening in various therapeutic areas. A hypothetical signaling pathway involvement could be as an inhibitor of a protein kinase, where the pyridinol core could interact with the hinge region of the kinase, and the methoxyphenyl group could occupy a hydrophobic pocket.

Mandatory Visualizations

Caption: Proposed experimental workflow for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol via Suzuki-Miyaura coupling.

Caption: Logical diagram illustrating the potential structure-activity relationships for 5-(2-Methoxyphenyl)pyridin-3-ol.

References

- 1. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: Physicochemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a pyridinol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a methoxyphenyl group attached to a pyridin-3-ol core, suggests a unique combination of physicochemical properties that can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in the early stages of drug development is the compound's solubility, which affects its bioavailability and formulation possibilities.

This technical guide provides a framework for understanding and determining the solubility of 5-(2-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents standardized protocols and data presentation formats that can be utilized by researchers to generate and record solubility data for this compound.

Data Presentation: Solubility Profile

A comprehensive understanding of a compound's solubility requires testing in a variety of solvents relevant to pharmaceutical and laboratory applications. The following table provides a structured format for recording experimentally determined solubility data for 5-(2-Methoxyphenyl)pyridin-3-ol at a specified temperature.

Table 1: Solubility of 5-(2-Methoxyphenyl)pyridin-3-ol at 25°C (77°F)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |

| Water | (e.g., HPLC, UV-Vis) | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | (e.g., HPLC, UV-Vis) | |||

| 0.1 N Hydrochloric Acid (HCl) | (e.g., HPLC, UV-Vis) | |||

| Dimethyl Sulfoxide (DMSO) | (e.g., HPLC, UV-Vis) | |||

| Ethanol | (e.g., HPLC, UV-Vis) | |||

| Methanol | (e.g., HPLC, UV-Vis) | |||

| Acetonitrile | (e.g., HPLC, UV-Vis) | |||

| Chloroform | (e.g., HPLC, UV-Vis) |

Experimental Protocols: Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of 5-(2-Methoxyphenyl)pyridin-3-ol.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

5-(2-Methoxyphenyl)pyridin-3-ol (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of solid 5-(2-Methoxyphenyl)pyridin-3-ol to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of 5-(2-Methoxyphenyl)pyridin-3-ol in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

High-Throughput Kinetic Solubility Assay (Miniaturized Shake-Flask)

For earlier stages of drug discovery, a higher throughput method can be employed to estimate solubility.

Materials:

-

5-(2-Methoxyphenyl)pyridin-3-ol (as a high-concentration stock solution in DMSO)

-

96-well plates

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Plate shaker

-

Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

-

Prepare a dilution series of the 5-(2-Methoxyphenyl)pyridin-3-ol DMSO stock solution in a 96-well plate.

-

Add the aqueous buffer to each well, initiating the precipitation of the compound.

-

Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader (nephelometry) or measure the concentration of the dissolved compound after filtration using a UV-Vis plate reader.

-

The solubility is determined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 5-(2-Methoxyphenyl)pyridin-3-ol using the shake-flask method.

Spectroscopic Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its biphenyl-like structure containing a pyridine core. The presence of the methoxy and hydroxyl functional groups, along with the nitrogen atom in the pyridine ring, allows for a range of intermolecular interactions and potential biological activity. This guide provides an overview of the expected spectroscopic characteristics of 5-(2-Methoxyphenyl)pyridin-3-ol based on data from closely related analogues, and outlines the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for 5-(2-Methoxyphenyl)pyridin-3-ol, the following tables summarize spectroscopic information for structurally similar compounds. This comparative data can be used to predict the spectral characteristics of the target molecule.

¹H and ¹³C NMR Data of Related Compounds

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(2-Methoxyphenyl)pyridine | CDCl₃ | 8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H) |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) |

| 2-(4-Methoxyphenyl)pyridine | CDCl₃ | 8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H) |

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(2-Methoxyphenyl)pyridine | CDCl₃ | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 |

| 2-(4-Methoxyphenyl)pyridine | CDCl₃ | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |

IR and MS Data of Related Compounds

Table 3: IR and MS Spectroscopic Data of an Analogous Compound: 2-Methoxybiphenyl

| Spectroscopic Technique | Data |

| **IR (KBr, cm⁻¹) ** | 2954, 2833, 1580, 1475, 1418, 1316, 1276, 1210, 1177, 1045, 1021, 856, 782, 720[1] |

| MS (EI), m/z (relative intensity) | 198 (100) [M+], 167 (48), 155 (16), 128 (9)[1] |

| HR-MS (EI) m/z | calcd for C₁₄H₁₄O 198.1045, found 198.1032[1] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for an organic compound like 5-(2-Methoxyphenyl)pyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse angle.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the ¹³C NMR signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (High-Resolution Mass Spectrometry - HRMS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For a pyridinol, both modes can be explored.

-

Set the mass range to scan for the expected molecular ion.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Processing:

-

Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

Caption: Logical relationships in NMR data interpretation for structural analysis.

Caption: A conceptual diagram of potential mass spectrometry fragmentation pathways.

References

Uncharted Territory: The Potential Biological Activity of 5-(2-Methoxyphenyl)pyridin-3-ol

A Technical Assessment for Researchers and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries has revealed no specific data on the biological activity, mechanism of action, or therapeutic targets of the compound 5-(2-Methoxyphenyl)pyridin-3-ol . The following guide is therefore a theoretical exploration based on the known activities of structurally related compounds containing methoxyphenyl and pyridinol moieties. The experimental protocols and potential signaling pathways described are general methodologies that would be appropriate for the initial investigation of a novel small molecule with this chemical scaffold.

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and a methoxyphenyl substituent. While this specific molecule remains uncharacterized in the scientific literature, its structural motifs are present in a variety of biologically active compounds. The pyridine core is a common scaffold in medicinal chemistry, and the presence of a hydroxyl group and a methoxyphenyl group suggests potential for various pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and central nervous system (CNS) effects. This whitepaper aims to provide a foundational guide for researchers interested in exploring the potential biological activities of this novel compound.

Hypothetical Biological Activities Based on Structural Analogs

Based on the activities of structurally similar compounds found in the literature, several potential biological activities for 5-(2-Methoxyphenyl)pyridin-3-ol can be hypothesized.

Anti-inflammatory and Analgesic Potential

A structurally related compound, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, has been reported as a potent topical anti-inflammatory and analgesic agent.[1] This compound acts as a cyclooxygenase (COX) inhibitor with an IC50 of 0.06 µmol/L and selectively inhibits prostaglandin E2 synthesis.[1] Given the shared methoxyphenyl and pyridine-like core, 5-(2-Methoxyphenyl)pyridin-3-ol may exhibit similar COX inhibitory activity.

Central Nervous System (CNS) Activity

The methoxyphenyl-piperazine scaffold is a well-known pharmacophore for 5-HT1A receptor ligands. For instance, [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine is a known radioligand for 5-HT1A receptors, indicating high binding affinity to this serotonin receptor subtype.[2][3][4] Furthermore, various pyridine derivatives have been investigated as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, which is implicated in a range of neurological and psychiatric disorders.[5][6][7] The presence of the methoxyphenyl and pyridine moieties in 5-(2-Methoxyphenyl)pyridin-3-ol suggests that it could potentially modulate these or other CNS targets.

Proposed Experimental Protocols for Initial Investigation

To elucidate the potential biological activity of 5-(2-Methoxyphenyl)pyridin-3-ol, a systematic screening approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Assays

Table 1: Proposed Initial In Vitro Screening Assays

| Assay Type | Target/Pathway | Purpose | Key Parameters Measured |

| COX Inhibition Assay | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | To determine the inhibitory activity against COX enzymes, indicating anti-inflammatory potential. | IC50 values |

| Receptor Binding Assays | 5-HT1A Receptor, mGlu5 Receptor | To assess the binding affinity of the compound to key CNS receptors. | Ki or IC50 values |

| Cytotoxicity Assay | Various cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) | To evaluate the potential cytotoxic effects of the compound. | CC50 or IC50 values |

| Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | To measure the inhibition of NO production, an indicator of anti-inflammatory activity. | IC50 values |

Detailed Protocol: COX Inhibition Assay (Fluorometric)

-

Enzyme and Substrate Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the arachidonic acid substrate.

-

Compound Preparation: Dissolve 5-(2-Methoxyphenyl)pyridin-3-ol in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well plate.

-

Add the COX enzyme to each well.

-

Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Models

Should in vitro studies reveal promising activity, subsequent in vivo evaluation would be warranted.

Table 2: Potential In Vivo Models for Efficacy Testing

| Model | Indication | Species | Key Parameters Measured |

| Carrageenan-induced Paw Edema | Acute Inflammation | Rat/Mouse | Paw volume, cytokine levels |

| Formalin Test | Nociceptive and Inflammatory Pain | Rat/Mouse | Licking/biting time |

| Forced Swim Test / Tail Suspension Test | Depressive-like behavior | Mouse | Immobility time |

| Elevated Plus Maze | Anxiety-like behavior | Rat/Mouse | Time spent in open/closed arms |

Potential Signaling Pathways

Based on the hypothetical activities, several signaling pathways could be modulated by 5-(2-Methoxyphenyl)pyridin-3-ol.

Prostaglandin Synthesis Pathway

If the compound inhibits COX enzymes, it would interfere with the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

Serotonergic Signaling

Potential interaction with the 5-HT1A receptor could modulate downstream signaling cascades involving adenylyl cyclase and cAMP.

Caption: Potential modulation of the 5-HT1A receptor signaling pathway.

Experimental Workflow

The logical progression for investigating a novel compound like 5-(2-Methoxyphenyl)pyridin-3-ol would follow a standard drug discovery workflow.

Caption: A standard workflow for the preclinical evaluation of a novel compound.

Conclusion

While 5-(2-Methoxyphenyl)pyridin-3-ol is currently an uncharacterized molecule, its structural features suggest a range of potential biological activities that warrant further investigation. The proposed experimental protocols and exploration of potential signaling pathways provide a roadmap for initiating research into this compound. The lack of existing data presents a unique opportunity for novel discoveries in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to undertake the systematic evaluation of this compound to uncover its true therapeutic potential.

References

- 1. 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Elusive 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Whitepaper on a Novel Compound and its Structural Analogs

Researchers, scientists, and drug development professionals are constantly in pursuit of novel molecular entities that hold the potential for therapeutic breakthroughs. This whitepaper delves into the available information, synthetic pathways, and potential significance of the chemical compound 5-(2-Methoxyphenyl)pyridin-3-ol. While a specific, detailed history and discovery timeline for this exact molecule remains elusive in current scientific literature and patent databases, this document provides a comprehensive overview of its structural class—aryl-substituted pyridin-3-ols—and outlines plausible synthetic routes and potential biological relevance based on existing research into related compounds.

Introduction: The Significance of Aryl-Substituted Pyridin-3-ols

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of a molecule. The 3-hydroxypyridine moiety, in particular, is a known pharmacophore with diverse biological activities.[2] When combined with an aryl substituent, such as a methoxyphenyl group, the resulting molecule gains further complexity and potential for specific biological interactions. The methoxy group can influence the compound's lipophilicity and metabolic stability, and the position of substituents on both the pyridine and phenyl rings can drastically alter its therapeutic properties.

Plausible Synthetic Pathways

Based on established organic synthesis methodologies for related compounds, a likely pathway for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol can be proposed. A common approach to constructing the 5-aryl-pyridin-3-ol scaffold involves the cyclization of appropriate precursors. One such generalized approach could involve the reaction of a β-aminocrotonate derivative with a suitable aryl-substituted precursor, followed by cyclization and subsequent deprotection or modification steps.

A more specific, multi-step synthesis could be envisioned as outlined in the workflow diagram below. This hypothetical pathway is based on known reactions for creating substituted pyridines.

Figure 1: A plausible synthetic workflow for 5-(2-Methoxyphenyl)pyridin-3-ol.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis depicted in Figure 1, based on standard laboratory procedures for similar reactions.

Step 1: Synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

To a solution of 2-bromoanisole (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the boronic ester.

Step 2: Suzuki Coupling to form 5-(2-Methoxyphenyl)pyridin-3-ol

-

In a reaction vessel, combine 3-hydroxypyridine (1.2 eq), the synthesized 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), a suitable base such as sodium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of solvents like toluene and water.

-

Degas the mixture and heat to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude 5-(2-Methoxyphenyl)pyridin-3-ol can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 5-(2-Methoxyphenyl)pyridin-3-ol, the activities of structurally related molecules can provide insights into its potential therapeutic applications.

Table 1: Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Reference |

| 5-Aryl-3-hydroxypyridin-4(1H)-ones | Metalloenzyme inhibition | [3] |

| 3-Hydroxypyridine derivatives | Antimicrobial activity | [2] |

| Methoxyphenyl-substituted pyrazoles | Anticancer, Anti-inflammatory | [4][5] |

| Methoxyphenyl-substituted pyridines | mGluR5 receptor ligands (PET imaging) | [6] |

| Pyrazolo[3,4-b]pyridine derivatives | Tubulin polymerization inhibitors, Anti-angiogenic | [7] |

Based on this information, 5-(2-Methoxyphenyl)pyridin-3-ol could potentially interact with various biological targets. For instance, the 3-hydroxypyridine moiety is known to chelate metal ions, suggesting a possible role as an inhibitor of metalloenzymes. The methoxyphenyl group is present in many compounds with anticancer and anti-inflammatory properties.

A hypothetical signaling pathway that could be modulated by a compound with these structural features is the PI3K/Akt pathway, which is often dysregulated in cancer.

Figure 2: A hypothetical signaling pathway potentially targeted by 5-(2-Methoxyphenyl)pyridin-3-ol.

Conclusion and Future Directions

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Methoxyphenyl)pyridin-3-ol Derivatives and Analogs

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of 5-(2-methoxyphenyl)pyridin-3-ol derivatives and their analogs. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of a methoxyphenyl group at the 5-position of a pyridin-3-ol core presents a unique chemical space with potential for developing novel therapeutic agents. While direct research on 5-(2-methoxyphenyl)pyridin-3-ol is limited, analogs incorporating a closely related (2-methoxyphenyl)pyridin-3-yl moiety have shown significant biological activity, particularly as enzyme inhibitors. This guide will explore the synthesis and biological evaluation of these promising analogs, providing a foundation for further investigation into this class of compounds.

Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol Analogs

The synthesis of pyridin-3-ol derivatives can be achieved through various established methods in organic chemistry. A common strategy involves the construction of the pyridine ring through condensation and cyclization reactions. For analogs where the (2-methoxyphenyl)pyridin moiety is coupled to another heterocyclic system, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed.

A key example is the synthesis of N-(5-(4-(2-methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide, a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor. The synthesis of this analog involves the coupling of a boronic acid derivative of the (2-methoxyphenyl)pyridine fragment with a thieno[3,2-c]pyrazole core.

Proposed Synthetic Workflow

Caption: Synthetic workflow for a key analog.

Biological Activity and Quantitative Data

Analogs of 5-(2-methoxyphenyl)pyridin-3-ol have demonstrated significant potential as enzyme inhibitors. Specifically, thieno[3,2-c]pyrazol-3-amine derivatives bearing the (4-(2-methoxyphenyl)pyridin-3-yl) moiety have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[1]

GSK-3β Inhibitory Activity

The inhibitory activity of these compounds against GSK-3β has been quantified, with key derivatives showing low nanomolar potency. This level of activity highlights the therapeutic potential of this chemical scaffold.

| Compound ID | Structure | Target | IC50 (nM) |

| 18e | N-(5-(4-(2-methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | GSK-3β | 3.1 |

Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the most potent analogs identified to date is the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of Alzheimer's disease, hyperactive GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[1]

By inhibiting GSK-3β, these compounds can potentially prevent tau hyperphosphorylation and the subsequent neuronal damage.

GSK-3β Signaling Pathway

Caption: GSK-3β signaling in tau phosphorylation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key analog and the biological assay used to determine its activity.

Synthesis of N-(5-(4-(2-Methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (18e)

This protocol is based on the general procedure described for the synthesis of related thieno[3,2-c]pyrazol-3-amine derivatives.[1]

Materials:

-

N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (15b)

-

(4-(2-methoxyphenyl)pyridin-3-yl)boronic acid

-

Palladium(0) catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (15b) (1 equivalent), (4-(2-methoxyphenyl)pyridin-3-yl)boronic acid (1.2 equivalents), and a palladium(0) catalyst (0.05 equivalents).

-

Add a 2M aqueous solution of Na2CO3 (3 equivalents).

-

Add a mixture of dioxane and water (e.g., 4:1 ratio) as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired compound 18e .[1]

GSK-3β Inhibition Assay (Caliper Mobility Shift Assay)

This protocol is a general representation of a kinase inhibition assay.[1]

Materials:

-

Recombinant human GSK-3β enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Test compound (e.g., 18e ) dissolved in DMSO

-

Assay buffer

-

Caliper EZ Reader or similar microfluidic mobility shift assay platform

Procedure:

-

Prepare a reaction mixture containing the GSK-3β enzyme, the fluorescently labeled peptide substrate, and the assay buffer.

-

Add varying concentrations of the test compound (or DMSO for control) to the reaction mixture.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer.

-

Analyze the reaction products using a Caliper EZ Reader. The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobilities.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Conclusion

The 5-(2-methoxyphenyl)pyridin-3-ol scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The demonstrated high potency of a key analog against GSK-3β suggests that this class of compounds warrants further investigation, particularly for neurodegenerative disorders such as Alzheimer's disease. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of these molecules for potential clinical development.

References

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 5-(2-Methoxyphenyl)pyridin-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and rate-limiting step in modern drug discovery. For novel or uncharacterized small molecules, computational (in silico) methods provide a rapid and cost-effective strategy to generate testable hypotheses regarding their mechanism of action. This technical guide outlines a comprehensive in silico workflow to predict the biological targets of 5-(2-Methoxyphenyl)pyridin-3-ol, a small molecule featuring a pyridine core, a methoxyphenyl group, and a hydroxyl moiety. The proposed methodology integrates ligand-based and structure-based approaches, including chemical similarity searching, pharmacophore modeling, reverse docking, and molecular dynamics simulations, to create a prioritized list of potential protein targets. This document serves as a procedural blueprint for researchers seeking to elucidate the pharmacological profile of novel chemical entities.

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic organic compound whose biological activity has not been extensively characterized. Its structure is composed of key chemical features that are prevalent in many known bioactive molecules. The pyridine ring is a common scaffold in FDA-approved drugs, known to participate in hydrogen bonding and π-π stacking interactions within biological targets.[1][2] The methoxyphenyl group can influence lipophilicity and engage in hydrophobic and aromatic interactions.[3] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of features suggests a high likelihood of interaction with various protein targets.

In silico target fishing has emerged as an indispensable tool in drug discovery, enabling the prediction of potential protein targets for a given small molecule.[4] These computational strategies are broadly classified into ligand-based methods, which leverage the principle that structurally similar molecules often have similar biological activities, and receptor-based methods, which assess the binding compatibility of a molecule against a panel of 3D protein structures.[4][5]

This guide details a systematic, multi-step computational workflow designed to predict and prioritize the biological targets of 5-(2-Methoxyphenyl)pyridin-3-ol.

Integrated In Silico Target Prediction Workflow

The proposed workflow combines several computational techniques to build a robust and reliable set of target predictions. Each step serves to filter and refine the list of potential targets, culminating in a small number of high-confidence candidates for subsequent experimental validation.

Experimental Protocols: Ligand-Based Approaches

Ligand-based methods are employed when the 3D structure of a potential target is unknown but a set of active molecules is available.[6] In target fishing, this principle is reversed: we use the query molecule to find known targets of similar compounds.

Protocol: Chemical Similarity Searching

This method identifies proteins that are targeted by molecules structurally similar to the query compound.

Methodology:

-

Input Preparation: Obtain the 2D structure or SMILES string for 5-(2-Methoxyphenyl)pyridin-3-ol.

-

Database Selection: Utilize large-scale chemical databases such as ChEMBL, PubChem, and DrugBank, which link chemical structures to bioactivity data.

-

Similarity Search: Perform a 2D similarity search using a metric like the Tanimoto coefficient with molecular fingerprints (e.g., ECFP4). A common threshold for significant similarity is a Tanimoto score ≥ 0.85.

-

Data Aggregation: Collect the known targets of the identified similar compounds and rank them based on the frequency of occurrence and the similarity scores of the corresponding ligands.

Hypothetical Data Presentation:

| Similar Compound ID | Tanimoto Similarity | Known Target(s) | Target Class |

| CHEMBLXXXX1 | 0.92 | Kinase A, Kinase B | Protein Kinase |

| CHEMBLXXXX2 | 0.89 | GPCR X | G-Protein Coupled Receptor |

| DRUGBANKYY1 | 0.87 | Kinase A | Protein Kinase |

| CHEMBLXXXX3 | 0.86 | Ion Channel Z | Ion Channel |

Table 1: Hypothetical results from a chemical similarity search.

Protocol: Pharmacophore Modeling

A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[7] This model can be used to screen databases for other molecules (and thus their targets) that fit the same features.

Methodology:

-

Conformer Generation: Generate a set of low-energy 3D conformations for 5-(2-Methoxyphenyl)pyridin-3-ol.

-

Feature Identification: Identify key pharmacophoric features. For the query molecule, these would include:

-

Hydrogen Bond Acceptor (HBA): The nitrogen in the pyridine ring and the oxygen atoms.

-

Hydrogen Bond Donor (HBD): The hydroxyl group.

-

Aromatic Ring (AR): The pyridine and methoxyphenyl rings.

-

Hydrophobic Center (HY): The methoxyphenyl group.

-

-

Pharmacophore Query: Construct a 3D pharmacophore query based on the spatial arrangement of these features.

-

Database Screening: Screen a pharmacophore database (e.g., PharmMapper, ZINCPharmer) to identify known protein targets whose binding sites accommodate the query pharmacophore.

Experimental Protocols: Structure-Based Approaches

Structure-based methods utilize the 3D structures of proteins to predict binding interactions.

Protocol: Reverse Docking

Reverse docking, or inverse docking, computationally screens a query ligand against a large library of protein binding sites to identify potential targets.[5][8]

Methodology:

-

Ligand Preparation: Generate a 3D structure of 5-(2-Methoxyphenyl)pyridin-3-ol, assign partial charges, and define rotatable bonds.

-

Target Database Preparation: Compile a database of 3D protein structures from a source like the Protein Data Bank (PDB). This can be the entire PDB or a curated subset of druggable proteins. Prepare each protein by removing water, adding hydrogens, and defining the binding pocket.

-

Docking Simulation: Systematically dock the prepared ligand into the binding site of every protein in the database using software like AutoDock Vina or Glide.[9] The search space should encompass the entire protein surface to ensure unbiased "blind" docking.

-

Scoring and Ranking: Rank the proteins based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered high-priority candidates.

-

Interaction Analysis: For the top-ranked targets, analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) in the predicted binding pose.

Hypothetical Data Presentation:

| Rank | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Mitogen-activated protein kinase 8 (MAPK8) | 3PZE | -9.8 | Met111, Lys55, Asp167 |

| 2 | Serotonin 1A Receptor (5-HT1A) | 4IAR | -9.5 | Asp116, Phe361, Trp357 |

| 3 | Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 | Met793, Leu718, Cys797 |

| 4 | Voltage-gated potassium channel | 5K7L | -9.0 | Tyr445, Ser443 |

Table 2: Example output from a reverse docking screen.

Protocols: Post-Screening Refinement

The candidate list generated from initial screens often contains false positives. Further computational analysis is required to refine these predictions.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of a protein-ligand complex over time under physiological conditions.[10]

Methodology:

-

System Setup: For each high-scoring protein-ligand complex from docking, place it in a simulation box filled with a specific water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run a production simulation for an extended period (e.g., 50-200 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from the initial docked pose. A stable RMSD indicates a stable binding mode.

-

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) throughout the simulation.

-

Hypothetical Data Presentation:

| Target Protein | Avg. Ligand RMSD (Å) | Key Interaction(s) | Interaction Occupancy (%) |

| MAPK8 | 1.5 ± 0.3 | H-bond with Asp167 | 95.2 |

| 5-HT1A | 3.8 ± 0.9 | H-bond with Asp116 | 34.1 (Unstable) |

| EGFR | 1.8 ± 0.4 | H-bond with Met793 | 88.7 |

Table 3: Hypothetical summary of MD simulation results. Low RMSD and high interaction occupancy suggest a stable complex.

Protocol: Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation of binding affinity than docking scores by considering solvation effects.[11]

Methodology:

-

Snapshot Extraction: Extract frames from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each frame, calculate the free energy of the complex, the protein, and the ligand individually.

-

Binding Energy Calculation: Compute the binding free energy (ΔG_bind) by subtracting the energies of the free protein and ligand from the energy of the complex.

-

Averaging: Average the ΔG_bind values across all snapshots to obtain a final estimate.

Hypothetical Data Presentation:

| Target Protein | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) |

| MAPK8 | -9.8 | -45.7 ± 3.1 |

| EGFR | -9.2 | -38.2 ± 4.5 |

Table 4: Comparison of docking scores with more rigorous binding free energy calculations.

Predicted Target Analysis & Pathway Mapping

Based on the hypothetical results, MAPK8 (JNK1) emerges as a high-confidence predicted target due to its top docking score, stable binding in MD simulations, and favorable binding free energy. MAPK8 is a critical node in the MAPK signaling pathway, which is involved in cellular processes like proliferation, inflammation, and apoptosis.

Inhibition of MAPK8 by 5-(2-Methoxyphenyl)pyridin-3-ol could potentially lead to anti-inflammatory or anti-proliferative effects. This prediction provides a clear, testable hypothesis for experimental validation.

Conclusion and Future Directions

This guide presents a systematic in silico strategy for identifying and prioritizing the biological targets of 5-(2-Methoxyphenyl)pyridin-3-ol. By integrating ligand- and structure-based methods with post-screening refinement techniques, it is possible to generate high-confidence predictions from a vast field of potential protein partners. The hypothetical workflow identified MAPK8 as a plausible target, illustrating how this computational approach can build a strong, data-driven rationale for further investigation.

It is critical to emphasize that these computational predictions are not a substitute for experimental validation. The next steps would involve in vitro assays, such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays, to confirm the predicted interactions and elucidate the true pharmacological activity of 5-(2-Methoxyphenyl)pyridin-3-ol.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Pharmacophore modeling | PDF [slideshare.net]

- 8. Reverse docking: Significance and symbolism [wisdomlib.org]

- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 11. metrotechinstitute.org [metrotechinstitute.org]

5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Review of a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methoxyphenyl substituent adds a key feature, influencing the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. Specifically, the 5-aryl-pyridin-3-ol motif is of growing interest due to its potential to modulate a range of physiological processes. This technical guide provides a comprehensive review of the available scientific literature concerning 5-(2-Methoxyphenyl)pyridin-3-ol and its closely related analogues, focusing on its synthesis, potential biological activities, and the experimental methodologies employed in its study. While literature exclusively focused on 5-(2-Methoxyphenyl)pyridin-3-ol is limited, this guide consolidates data from structurally similar compounds to provide a predictive overview for researchers.

Synthesis and Methodology

A general synthetic approach would likely involve the coupling of a protected 5-bromopyridin-3-ol with 2-methoxyphenylboronic acid. The protection of the hydroxyl group is crucial to prevent side reactions during the palladium-catalyzed coupling.

Hypothetical Synthetic Workflow:

Caption: Hypothetical Suzuki-Miyaura coupling workflow for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol.

A detailed experimental protocol for a similar Suzuki coupling reaction is provided below, adapted from the synthesis of related pyridine derivatives.[1]

Table 1: Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling

| Step | Procedure | Reagents & Conditions |

| 1. | To a solution of the protected 5-bromopyridin-3-ol in a suitable solvent, add the 2-methoxyphenylboronic acid, a palladium catalyst, and a base. | Solvent: 1,4-dioxane/water (4:1) Catalyst: Pd(PPh3)4Base: K3PO4 |

| 2. | Heat the reaction mixture under an inert atmosphere. | Temperature: 85-95 °C Atmosphere: Nitrogen or Argon |

| 3. | Monitor the reaction progress by TLC or LC-MS. | - |

| 4. | Upon completion, cool the reaction mixture and perform an aqueous work-up. | - |

| 5. | Extract the product with an organic solvent and dry over an anhydrous salt. | Solvent: Ethyl acetate Drying agent: Na2SO4 or MgSO4 |

| 6. | Purify the crude product by column chromatography. | Stationary phase: Silica gel |

| 7. | Deprotect the hydroxyl group to yield the final product. | Specific conditions depend on the protecting group used. |

Potential Biological Activities and Signaling Pathways

Derivatives of methoxyphenyl-pyridine have been investigated for a range of biological activities, suggesting that 5-(2-Methoxyphenyl)pyridin-3-ol could be a valuable scaffold for drug discovery.

Anti-inflammatory and Analgesic Activity

A structurally related compound, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP), has demonstrated potent topical anti-inflammatory and analgesic effects.[3] OZP acts as a cyclooxygenase (COX) inhibitor, with an IC50 of 0.06 µM, and it specifically inhibits the synthesis of prostaglandin E2 (PGE2).[3] This suggests that 5-(2-Methoxyphenyl)pyridin-3-ol could potentially exhibit similar COX-inhibitory activity.

Potential COX Inhibition Signaling Pathway:

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Kinase Inhibition

Novel pyridine derivatives have been investigated as potential antitumor candidates targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Both EGFR and VEGFR-2 are key protein kinases involved in cancer cell proliferation and angiogenesis. The methoxyphenyl-pyridine scaffold could potentially interact with the ATP-binding site of these kinases.

Neurological Applications

Methoxyphenyl-ethynyl-pyridine derivatives have been evaluated as ligands for metabotropic glutamate subtype 5 receptors (mGluR5), which are implicated in various neurological and psychiatric disorders.[5] This suggests that 5-(2-Methoxyphenyl)pyridin-3-ol could serve as a basis for the development of novel central nervous system (CNS) active agents.

Quantitative Data from Related Compounds

While specific quantitative data for 5-(2-Methoxyphenyl)pyridin-3-ol is not available, the following table summarizes relevant data from structurally similar methoxyphenyl-pyridine derivatives to provide a comparative overview.

Table 2: Biological Activity of Methoxyphenyl-Pyridine Derivatives

| Compound | Target | Activity | Value | Reference |

| 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP) | Cyclooxygenase (COX) | IC50 | 0.06 µM | [3] |

| 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP) | Phorbol myristate acetate-induced vascular permeability | ED50 | 253 µg | [3] |

| 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP) | Phorbol myristate acetate-induced neutrophil accumulation | ED50 | 200 µg | [3] |

| Novel Pyridine Derivative 10b | EGFR | IC50 | 0.161 µM | |

| Novel Pyridine Derivative 10b | VEGFR-2 | IC50 | 0.209 µM | |

| Novel Pyridine Derivative 2a | EGFR | IC50 | 0.141 µM | |

| Novel Pyridine Derivative 2a | VEGFR-2 | IC50 | 0.195 µM |

Conclusion

5-(2-Methoxyphenyl)pyridin-3-ol represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogues, it can be hypothesized that this compound may possess significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and neurological research. The synthetic accessibility via established cross-coupling methodologies, such as the Suzuki-Miyaura reaction, makes it an attractive target for synthesis and further investigation. This technical guide, by consolidating and extrapolating from the available literature, provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile scaffold. Further direct experimental validation is warranted to fully elucidate the chemical and biological properties of 5-(2-Methoxyphenyl)pyridin-3-ol.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 5-(2-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Methoxyphenyl)pyridin-3-ol is currently available. The safety and handling information provided herein is based on the closely related compound, pyridine, and should be interpreted as a guideline. A comprehensive risk assessment should be conducted before handling this compound.

Compound Overview

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

Putative Mechanism of Action: Positive Allosteric Modulator (PAM) of the GABA-B Receptor. As a PAM, it is not expected to activate the GABA-B receptor directly but to enhance the effect of the endogenous ligand, GABA.[1] This mechanism suggests its potential for therapeutic applications where modulation of GABAergic neurotransmission is desired, potentially with a lower side-effect profile than direct agonists.[1][2]

Safety and Handling

Given the absence of a specific SDS for 5-(2-Methoxyphenyl)pyridin-3-ol, the following precautions are derived from safety guidelines for pyridine, a structurally related parent compound. Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

As a pyridine derivative, 5-(2-Methoxyphenyl)pyridin-3-ol should be treated as a potentially hazardous substance.

| Hazard Class | Precautionary Measures & Required PPE |

| Flammability | Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment and non-sparking tools.[6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid breathing fumes, gas, mist, vapors, or spray.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[5] Wear protective gloves (nitrile or neoprene are recommended, not latex) and a lab coat.[3][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] Wear chemical splash goggles or a face shield.[3] |

| Respiratory Irritation | May cause respiratory irritation.[4] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be well-ventilated.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][6] Keep containers tightly closed.[6]

-

Spills: In case of a spill, use absorbent materials like sand or vermiculite to contain it.[4] Transfer the absorbed material to a sealed container for proper disposal.[4]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Experimental Protocols

Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

The following is a general synthetic protocol adapted from patent literature describing the synthesis of related compounds. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Reaction Scheme:

This synthesis typically involves a Suzuki coupling reaction between a boronic acid or ester derivative of one aromatic ring and a halogenated derivative of the other.

References

- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. lobachemie.com [lobachemie.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Technical Guide to the Procurement of 5-(2-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement of 5-(2-Methoxyphenyl)pyridin-3-ol (CAS No. 1048553-53-7), a specialized chemical compound for research and development purposes. Due to its nature as a non-commercial, niche chemical, this guide outlines the primary acquisition strategy through custom synthesis, provides a list of potential service providers, and details a plausible synthetic route for its preparation.

Procurement Overview

The process typically begins with a request for a quotation (RFQ), where the researcher provides the chemical structure, desired quantity, and required purity. The synthesis company then conducts a feasibility analysis, develops a potential synthetic route, and provides a quote outlining the cost and estimated delivery time.

Custom Synthesis Service Providers

Several contract research organizations (CROs) and chemical synthesis companies offer services for producing complex, non-commercially available organic molecules. These providers offer expertise in route scouting, process optimization, and synthesis from milligram to kilogram scales, along with comprehensive analytical support to verify the final product's identity and purity.[1][2][3][]

The table below summarizes a selection of companies offering relevant custom synthesis services.

| Company Name | Key Services Offered | Scale Capability | Analytical Support Provided |

| ChiroBlock | Custom synthesis of non-commercially available compounds, route scouting, process optimization, synthesis from patents or publications.[1] | mg to kg | Standard analytical data; advanced analysis upon request. |

| BOC Sciences | Custom synthesis of small molecules, chiral compounds, intermediates, and APIs.[2][] Offers route design, process development, and optimization.[] | mg to kg | HPLC, GC, MS, NMR, and other analyses as required.[] |

| R&D Systems (Tocris Bioscience) | Synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals. Offers stable isotope labeling. | mg to kg | Multinuclear NMR, HPLC, LC-MS, IR, micro-analysis. |

| OTAVA Chemicals | Custom synthesis of organic molecules, design of fluorescent dyes, development of synthetic pathways, hit-to-lead custom libraries.[3] | Small to large | Comprehensive QC/QA; detailed analytical report provided with the final product. |

Proposed Experimental Protocol: Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

The following section details a plausible and robust multi-step synthetic pathway for 5-(2-Methoxyphenyl)pyridin-3-ol. This route is based on well-established organometallic cross-coupling chemistry, specifically the Suzuki-Miyaura coupling reaction.

Overall Reaction Scheme:

The synthesis involves three main stages:

-

Protection of the hydroxyl group on a pyridine scaffold.

-

Suzuki Coupling to form the key carbon-carbon bond.

-

Deprotection to yield the final target compound.

Step 1: Protection of 5-Bromopyridin-3-ol

The hydroxyl group of the starting material, 5-bromopyridin-3-ol, must be protected to prevent it from interfering with the subsequent organometallic coupling reaction. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) ether.

Methodology:

-

Dissolve 5-bromopyridin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography on silica gel.

Step 2: Suzuki Coupling with 2-Methoxyphenylboronic Acid

The protected bromo-pyridine intermediate is then coupled with 2-methoxyphenylboronic acid using a palladium catalyst.

Methodology:

-

To a reaction vessel, add 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product, 5-(2-methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography.

Step 3: Deprotection to Yield 5-(2-Methoxyphenyl)pyridin-3-ol

The final step is the removal of the TBDMS protecting group to reveal the hydroxyl functionality.

Methodology:

-